

Robinetinidin Chloride: A Pharmacological Review of a Promising Flavonoid

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Compound of Interest

Compound Name: Robinetinidin chloride

Cat. No.: B192280

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Executive Summary

Robinetinidin chloride, a member of the anthocyanidin class of flavonoids, is a natural compound found in various plants, notably in the heartwood and bark of species like *Robinia pseudoacacia*. Like many flavonoids, it is recognized for its potent antioxidant properties, primarily attributed to its capacity to scavenge free radicals.^[1] This technical guide provides a comprehensive review of the pharmacological research surrounding **Robinetinidin chloride** and its related compounds. Due to a notable scarcity of publicly available research focused specifically on **Robinetinidin chloride**, this review extends its scope to include data on prorobinetinidins and other closely related flavonoids. This approach aims to provide a representative understanding of its potential pharmacological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into this promising natural compound.

Chemical and Physical Properties

Robinetinidin chloride is characterized by the following properties:

Property	Value	Source
Chemical Formula	C ₁₅ H ₁₁ ClO ₆	[2][3]
Molecular Weight	322.7 g/mol	[1][2][3]
CAS Number	3020-09-5	[2][3][4]
Class	Anthocyanidin (Flavonoid)	[1][3]
Appearance	Not specified in retrieved results	
Solubility	Not specified in retrieved results	

Core Pharmacological Activities

While direct pharmacological data on **Robinetinidin chloride** is limited, the broader family of flavonoids and specifically prorobinetinidins (oligomers that yield robinetinidin) have been studied for a range of biological effects.

Antioxidant Activity

The foundational pharmacological activity of **Robinetinidin chloride** and related flavonoids is their antioxidant capacity. This is primarily achieved through the scavenging of free radicals, which helps to mitigate oxidative stress-related cellular damage.[1]

Anti-Inflammatory Effects

Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways. Research on various flavonoids suggests that they can inhibit the production of pro-inflammatory mediators.

Anticancer Potential

Several flavonoids have demonstrated potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.

Neuroprotective Properties

The antioxidant and anti-inflammatory properties of flavonoids contribute to their potential neuroprotective effects. Studies on related compounds suggest a role in protecting neuronal cells from oxidative damage and inflammation-mediated degeneration.

Cardiovascular Protection

Flavonoids have been investigated for their beneficial effects on the cardiovascular system. These effects are often linked to their ability to improve endothelial function, reduce oxidative stress, and modulate inflammatory processes within the vasculature.

Quantitative Pharmacological Data (Representative of Related Flavonoids)

The following tables summarize quantitative data from studies on flavonoids and proanthocyanidins that are structurally or functionally related to Robinetinidin. This data is intended to be representative of the potential activity of **Robinetinidin chloride**.

Table 4.1: In Vitro Anti-Inflammatory and Cytotoxic Activity of Representative Flavonoids

Compound	Assay	Cell Line	Endpoint	Result	Reference
Fisetin	Nitric Oxide (NO) Production	RAW 264.7	Inhibition Rate	52% at 20 μ M	[5]
Quercetin	Nitric Oxide (NO) Production	RAW 264.7	Inhibition Rate	Not specified	[5]
Myricetin	Nitric Oxide (NO) Production	RAW 264.7	Inhibition Rate	14.47% at 20 μ M	[5]
FBA-TPQ (Makaluvamine analog)	Cytotoxicity	MCF-7	IC50	0.097 - 2.297 μ mol/L	[6]
Pistachio Hull Extract (F13b1/PV-EA)	Cytotoxicity	MCF-7	IC50	15.2 \pm 1.35 μ g/mL	[7]

Table 4.2: In Vivo Anti-Inflammatory Activity of Representative Flavonoids

Compound/ Extract	Animal Model	Assay	Dose	Inhibition	Reference
Flavonoid Glycoside (from Boldoa purpurascens)	Rat	Carrageenan- induced paw edema	10 mg/kg	Significant	[8]
Flavone Glycoside (from Cancrinia discoidea)	Rat	Carrageenan- induced paw edema	20 mg/kg	Significant	[9]
Thymelaea hirsuta Aqueous Extract	Rat	Carrageenan- induced paw edema	500 mg/kg	60% after 4h	[10]
Tabernaemon tana catharinensis Leaf Extract	Rat	Carrageenan- induced paw edema	100 mg/kg (pretreatment)	97.8%	[11]

Table 4.3: In Vivo Anticancer Activity of Representative Compounds

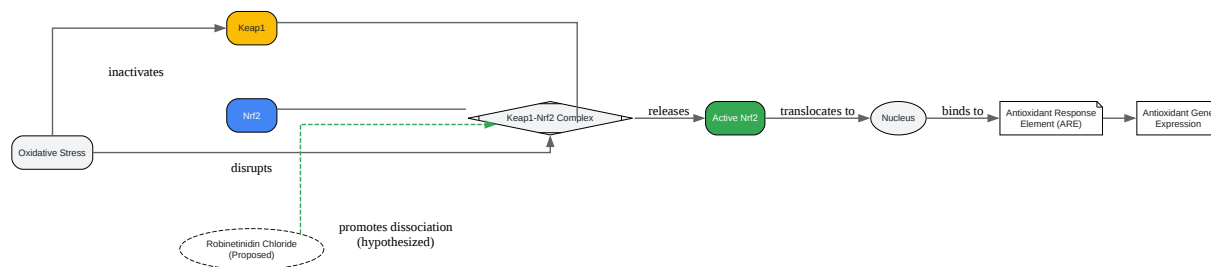
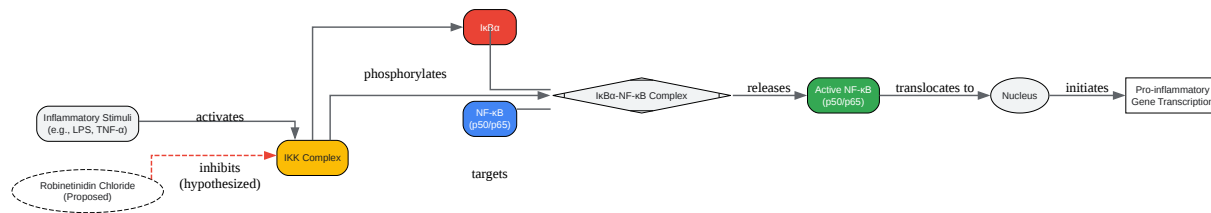
Compound	Animal Model	Tumor Type	Dose	Tumor Growth Inhibition	Reference
FBA-TPQ	Mouse	MCF-7 Xenograft	20 mg/kg/d (3 d/wk for 1 wk)	71.6% on day 18	[6]
Cucurbitacin C	Mouse	HepG2 & PC-3 Xenograft	0.1 mg/kg	Significant	[12]
Indigofera cassioides Methanolic Extract	Mouse	EAC and DLA tumor	200 and 400 mg/kg	Significant increase in survival time	[13]

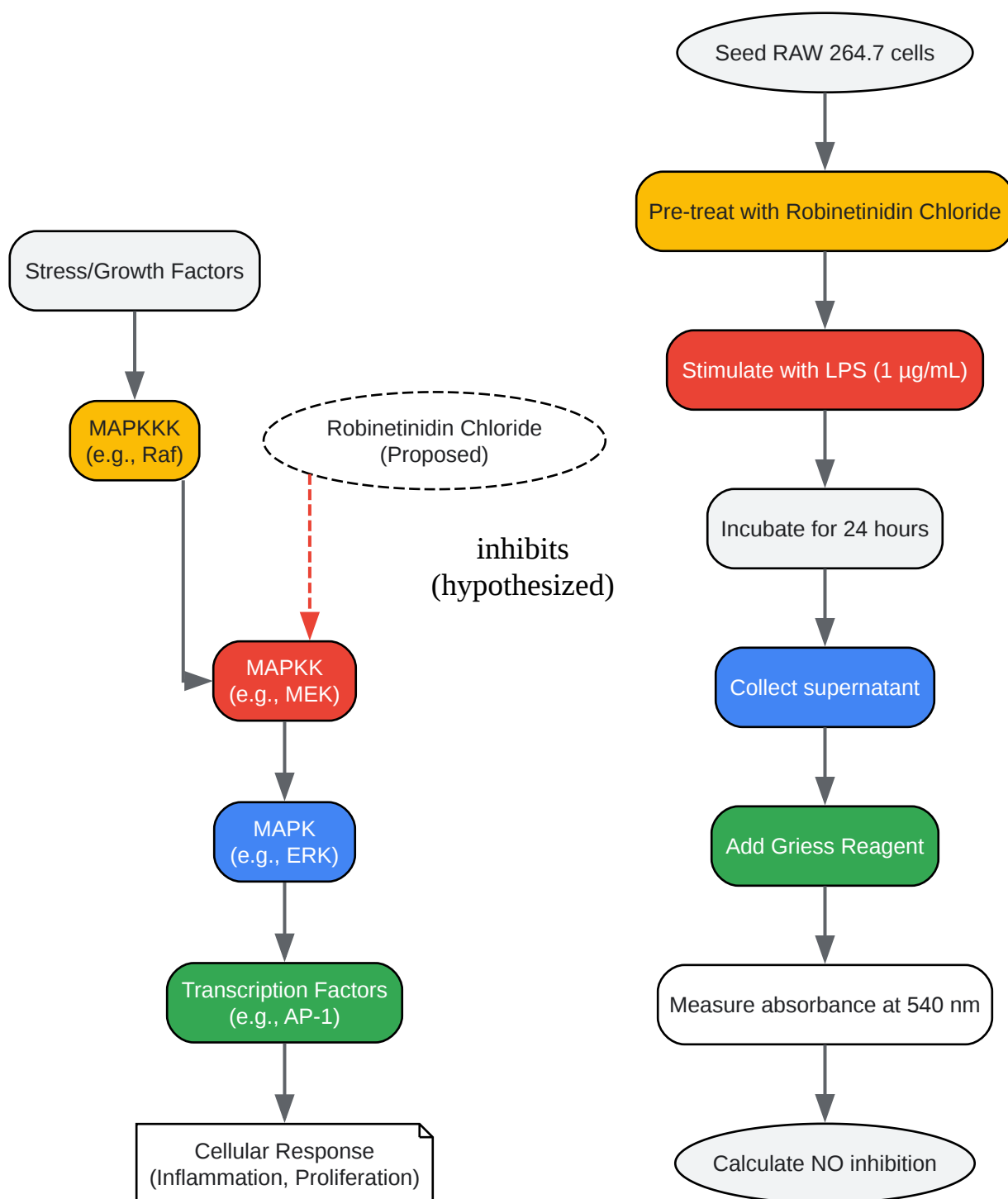
Key Signaling Pathways

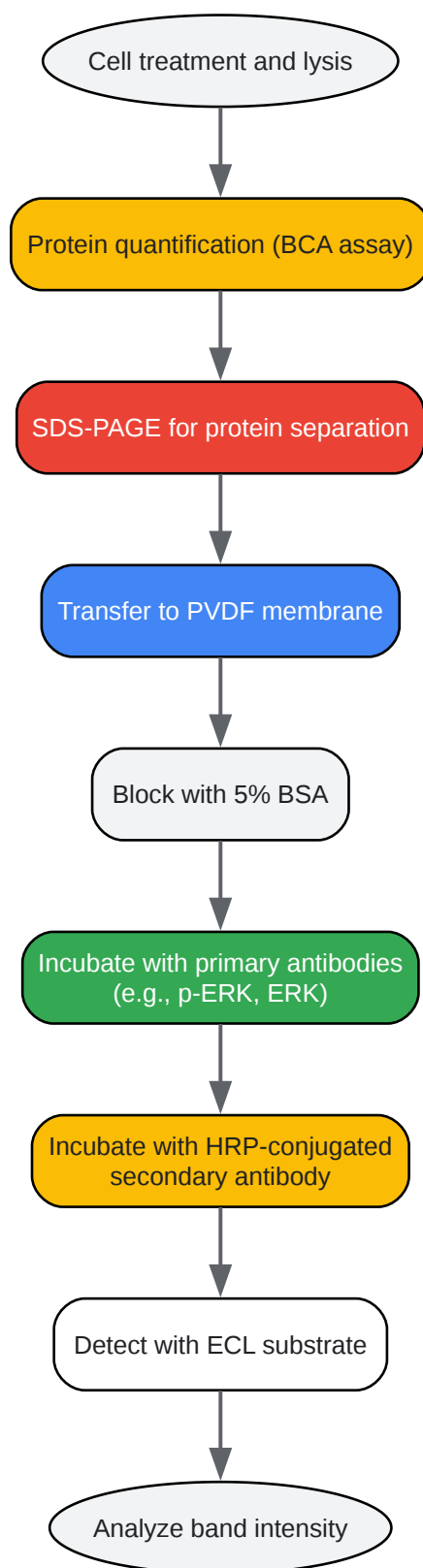
Based on research into flavonoids, the following signaling pathways are likely to be modulated by **Robinetinidin chloride**.

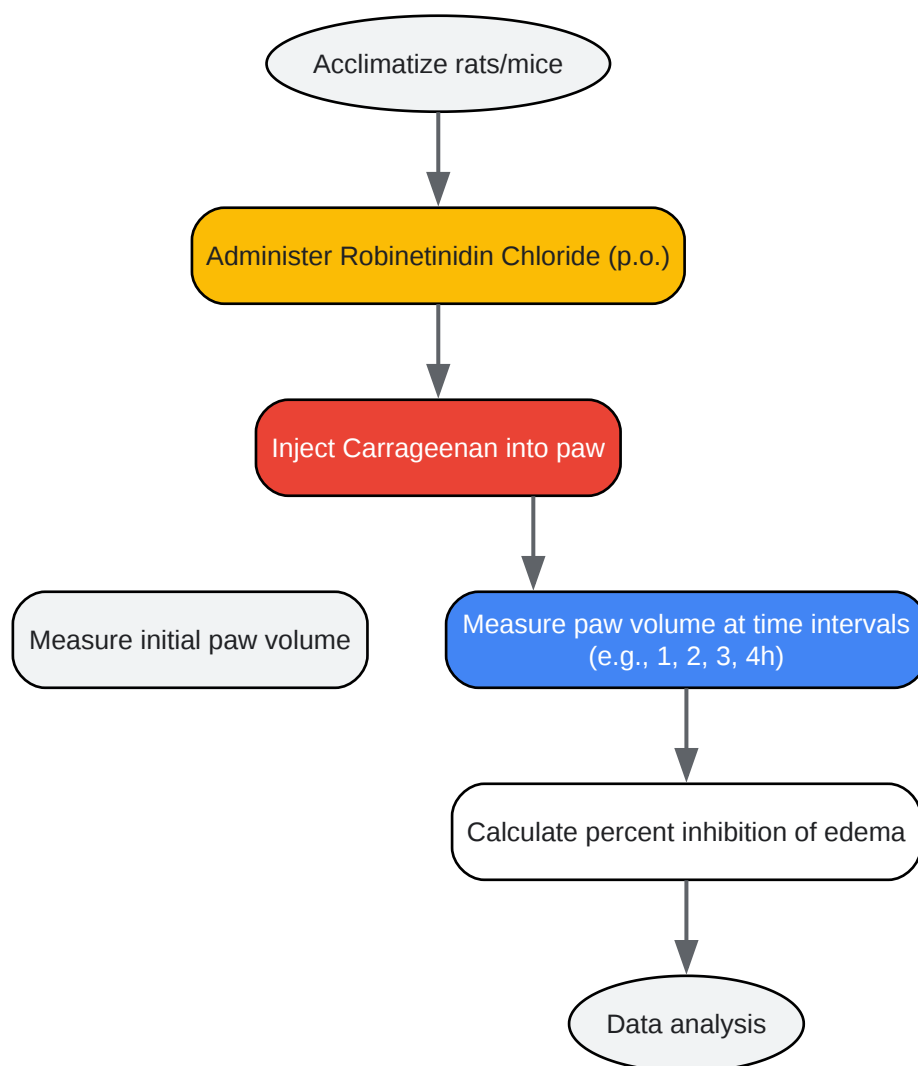
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.









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